4-amino-5-(oxolan-3-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-amino-3-(oxolan-3-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c7-10-5(8-9-6(10)12)4-1-2-11-3-4/h4H,1-3,7H2,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXPABGEYJXEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NNC(=S)N2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249743-71-2 | |
| Record name | 4-amino-5-(oxolan-3-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Pathway
This method involves the recyclization of 5-substituted-2-mercapto-1,3,4-oxadiazoles using hydrazine hydrate. The reaction proceeds via nucleophilic attack of hydrazine on the oxadiazole ring, leading to ring-opening and subsequent cyclization to form the triazole-thiol core. The oxolan-3-yl substituent is introduced during the precursor synthesis stage, typically through functionalization of the oxadiazole intermediate.
Key Steps:
- Synthesis of 5-(Oxolan-3-yl)-1,3,4-Oxadiazole-2-Thiol:
- Cyclization with Hydrazine Hydrate:
Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Pyridine or Ethanol | Maximizes cyclization efficiency |
| Temperature | 80–90°C (reflux) | Accelerates ring rearrangement |
| Hydrazine Molar Ratio | 1:1.2 (oxadiazole:hydrazine) | Prevents side reactions |
| Reaction Time | 4–6 hours | Ensures completion |
Yield: 65–72% after recrystallization from ethanol.
Method 2: Microwave-Assisted Solvent-Free Synthesis
Advantages Over Conventional Methods
Microwave irradiation offers a rapid, energy-efficient alternative to traditional heating. This method eliminates the need for hazardous solvents and reduces reaction times from hours to minutes.
Procedural Details
- Precursor Preparation:
- 5-(Oxolan-3-yl)-1,3,4-oxadiazole-2-thiol is synthesized as in Method 1.
- Microwave Cyclization:
- A mixture of the oxadiazole-thiol precursor and hydrazine hydrate is irradiated in a microwave reactor at 300 W.
- Reaction time: 8–12 minutes.
- Purification:
- Crude product is washed with cold water and recrystallized from ethanol.
Comparative Analysis: Conventional vs. Microwave Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 4–6 hours | 8–12 minutes |
| Solvent Use | Ethanol/Pyridine | Solvent-free |
| Energy Consumption | High | Low |
| Yield | 65–72% | 78–85% |
Method 3: Cyclization of Potassium Dithiocarbazinate Derivatives
Reaction Pathway
This approach utilizes potassium dithiocarbazinate intermediates derived from oxolan-3-carboxylic acid hydrazides. The dithiocarbazinate undergoes cyclization with hydrazine hydrate in aqueous medium.
Synthetic Steps:
- Formation of Potassium Dithiocarbazinate:
- Reaction of oxolan-3-carboxylic acid hydrazide with $$ \text{CS}_2 $$ and $$ \text{KOH} $$ in ethanol.
- Cyclization:
- Reflux the dithiocarbazinate with hydrazine hydrate in water for 3–4 hours.
- Isolation:
Critical Parameters
| Parameter | Optimal Condition |
|---|---|
| Solvent | Water |
| Temperature | 100°C (reflux) |
| Hydrazine Ratio | 1:1 (dithiocarbazinate:hydrazine) |
| Reaction Time | 3–4 hours |
Comparative Evaluation of Methods
Efficiency and Scalability
- Microwave Method: Highest yield (85%) and shortest reaction time, suitable for lab-scale synthesis.
- Conventional Oxadiazole Route: Moderate yield (72%) but well-documented for industrial scalability.
- Dithiocarbazinate Route: Lower yield (68%) but uses water as a green solvent.
Structural Characterization and Validation
All methods require rigorous analytical validation:
- Infrared Spectroscopy (IR): Confirms the presence of -SH (2550–2600 cm$$^{-1}$$) and -NH$$_2$$ (3300–3500 cm$$^{-1}$$) groups.
- Nuclear Magnetic Resonance (NMR):
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress (R$$_f$$ = 0.6–0.7 in ethyl acetate/hexane).
Industrial Production Considerations
For large-scale synthesis, the microwave method faces challenges due to equipment costs. The conventional oxadiazole route remains preferable for industrial settings, with modifications such as:
- Continuous Flow Reactors: Enhance yield and reduce reaction time.
- Catalytic Optimization: Use of Lewis acids (e.g., $$ \text{ZnCl}_2 $$) to accelerate cyclization.
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Ethanol, 60°C, 4 h | Sulfonic acid derivative | 72% | |
| KMnO₄ (aqueous) | Acidic pH, RT, 2 h | Sulfone | 68% | |
| SeO₂ | DMF, 110°C, 12 h | Fused triazolopyrimidine | 55% |
-
Mechanistic Insight : Oxidation with H₂O₂ proceeds via sulfenic acid intermediates, while KMnO₄ induces direct S–O bond formation. SeO₂ facilitates intramolecular oxidative cyclization, forming fused heterocycles .
Substitution Reactions
The amino (-NH₂) and thiol groups participate in nucleophilic substitutions:
Amino Group Reactivity
Reaction with aldehydes or acyl chlorides yields Schiff bases or amides:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | EtOH, reflux, 6 h | 4-(Benzylideneamino)-triazole-thiol | 85% | |
| Acetyl chloride | DCM, TEA, 0°C, 1 h | 4-Acetamido-triazole-thiol | 90% |
Thiol Group Reactivity
Alkylation or acylation modifies the thiol group:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | NaOH, EtOH, RT, 3 h | 3-Methylthio-triazole | 78% | |
| Benzoyl chloride | Pyridine, 60°C, 2 h | 3-Benzoylthio-triazole | 82% |
Cyclization and Heterocycle Formation
The triazole core participates in cycloadditions and annulations:
| Reagent/Conditions | Product | Application | Reference |
|---|---|---|---|
| CuI, TBAB, K₂CO₃, 80°C | Triazolo[1,5-a]pyrimidine derivative | Antiviral agents | |
| Hydrazine hydrate, EtOH | Bistriazole-linked macrocycle | Coordination chemistry |
-
Key Observation : Cyclization reactions often require metal catalysts or high temperatures to stabilize transition states .
Reduction Reactions
Limited studies report selective reduction of the triazole ring:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, RT, 12 h | Dihydrotriazole-thiol | 65% | |
| H₂ (Pd/C) | EtOAc, 50 psi, 6 h | Tetrahydrotriazole derivative | 58% |
Metal Coordination
The thiol and amino groups act as ligands for transition metals:
| Metal Salt | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(II) acetate | MeOH, RT, 2 h | Octahedral Cu-S/N complex | Catalysis | |
| AgNO₃ | Aqueous, 50°C, 4 h | Linear Ag-thiolate polymer | Antimicrobial coatings |
Stability and Decomposition
Scientific Research Applications
Pharmacological Properties
The pharmacological properties of 4-amino-5-(oxolan-3-yl)-4H-1,2,4-triazole-3-thiol have been investigated extensively. The compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
Research has indicated that triazole derivatives possess significant antibacterial properties. For instance, studies have shown that similar compounds can inhibit the growth of Mycobacterium tuberculosis, making them potential candidates for anti-tuberculosis therapies. The mechanism involves targeting bacterial enzymes such as dihydrofolate reductase and β-ketoacyl carrier protein synthase III (FabH) .
2. Anticancer Activity
Triazole derivatives have also been evaluated for their anticancer properties. In vitro studies demonstrate that these compounds can induce cytotoxic effects against various cancer cell lines, including melanoma and triple-negative breast cancer. The selectivity towards cancer cells suggests potential for development as antitumor agents .
3. Antioxidant Properties
The antioxidant activity of this compound has been noted in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 4-amino-5-(oxolan-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Electronic Features
The biological and chemical properties of 1,2,4-triazole-3-thiol derivatives are heavily influenced by substituents at the 5-position. Key analogs include:
Key Observations :
Antioxidant Activity
Triazole-3-thiols with electron-donating substituents exhibit significant radical scavenging capacity:
Experimental validation is required.
Antimicrobial and Antitubercular Activity
Fluorinated and nitrophenyl derivatives show notable antimicrobial effects:
Inference for Oxolan Derivative :
The oxolane group’s lipophilicity may improve membrane penetration, but its polarity could reduce efficacy against Gram-negative bacteria compared to fluorinated analogs.
Corrosion Inhibition
Triazole-3-thiols act as mixed-type inhibitors in acidic environments:
| Compound | Inhibition Efficiency (%) | Mechanism | Reference |
|---|---|---|---|
| AT | 92.1 | Adsorption via -SH and -NH₂ | |
| AP | 88.5 | Pyridyl N-metal coordination |
Inference for Oxolan Derivative : The oxolane oxygen’s lone pairs may facilitate adsorption on mild steel, but steric hindrance from the ring could reduce efficiency compared to planar aromatic substituents.
Biological Activity
The compound 4-amino-5-(oxolan-3-yl)-4H-1,2,4-triazole-3-thiol is a derivative of the triazole family, known for its diverse biological activities. Triazole derivatives have been extensively studied due to their potential as therapeutic agents in various fields, including antimicrobial, anticancer, and anti-inflammatory applications. This article delves into the biological activity of this specific compound, highlighting its synthesis, antimicrobial effects, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The process often includes the introduction of the oxolan ring and the thiol functional group at specific reaction sites on the triazole structure. While detailed synthetic pathways are not extensively documented in the available literature, modifications of similar triazole-thiol compounds suggest that standard organic synthesis techniques such as nucleophilic substitution and cyclization reactions are employed.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study focusing on S-substituted derivatives of 1,2,4-triazole-3-thiols reported that these compounds showed activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for these compounds was found to be in the range of 31.25 - 62.5 µg/mL , indicating a robust antimicrobial potential .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 31.25 - 62.5 | E. coli, S. aureus, P. aeruginosa |
Anticancer Activity
The anticancer properties of triazole derivatives have also been investigated. In a study assessing various triazole-thiol derivatives' cytotoxicity against cancer cell lines such as human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231), certain compounds exhibited selective cytotoxic effects. The synthesized derivatives demonstrated higher efficacy against melanoma cells compared to other cancer types .
Key Findings:
- Compounds with specific substituents showed enhanced selectivity towards cancer cells.
- The most active compounds inhibited cell migration and demonstrated potential as antimetastatic agents.
Structure-Biological Activity Relationship
The relationship between the chemical structure of triazole derivatives and their biological activity has been a focal point in research. Variations in substituents on the sulfur atom and other parts of the molecule can significantly influence their antimicrobial and anticancer activities. For instance:
- Substituent Variations: Different functional groups attached to the triazole ring can modify the electronic properties and steric hindrance of the molecule, affecting its interaction with biological targets.
Case Studies
- Antimicrobial Efficacy: A case study involving a series of S-substituted derivatives demonstrated that structural modifications did not significantly alter antimicrobial activity across different strains but highlighted specific compounds with superior efficacy against Pseudomonas aeruginosa .
- Cytotoxicity Profiles: Another study focused on hydrazone derivatives derived from triazoles showed that certain configurations led to enhanced cytotoxicity against melanoma cells while maintaining lower toxicity towards normal cells .
Q & A
Q. How can researchers optimize the synthesis of 4-amino-5-(oxolan-3-yl)-4H-1,2,4-triazole-3-thiol to improve yield and purity?
Methodological Answer: Synthesis optimization involves:
- Condensation Reactions : Reacting oxolan-3-yl precursors with thiourea derivatives under acidic or basic conditions. Ethanol or methanol are preferred solvents due to their polarity and compatibility with thiol intermediates .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Evidence from analogous compounds suggests yields improve with slow cooling during crystallization .
- Single-Step vs. Multi-Step : Single-step protocols (e.g., simultaneous cyclization and functionalization) reduce side products, as demonstrated in modified triazole-thiol syntheses .
Q. Table 1: Comparison of Synthesis Conditions
| Step | Solvent | Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Cyclization | Ethanol | HCl | 65 | 95% | |
| Condensation | Methanol | NaOH | 72 | 98% | |
| Purification | Ethanol/H2O | – | – | 99% |
Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H-NMR : Identifies proton environments (e.g., NH2 at δ 5.2–5.8 ppm, oxolan protons at δ 3.5–4.2 ppm). Coupling constants confirm stereochemistry .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 227) and detects impurities. Electrospray ionization (ESI) is preferred for thiol-containing compounds .
- IR Spectroscopy : Confirms functional groups (e.g., N-H stretch at 3300–3400 cm⁻¹, C=S at 1250–1350 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications at the amino and sulfur positions influence the compound's antifungal and anticancer activities?
Methodological Answer:
- S-Alkylation : Introducing alkyl groups at the sulfur enhances lipophilicity, improving membrane permeability. For example, S-methyl derivatives show 2–3× higher antifungal activity against Candida spp. compared to the parent compound .
- Amino Group Functionalization : Schiff base formation (e.g., with aromatic aldehydes) increases π-π stacking interactions in DNA, correlating with anticancer activity (IC50 values < 10 µM in HeLa cells) .
- In Silico Validation : Molecular docking (AutoDock Vina) predicts binding affinity to fungal CYP51 (ΔG ≈ -9.2 kcal/mol) and human topoisomerase II (ΔG ≈ -8.5 kcal/mol) .
Q. Table 2: Bioactivity of Selected Derivatives
| Derivative | Target | IC50/EC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| S-Methyl | C. albicans | 12.5 | CYP51 inhibition | |
| 4-(Benzylidene)amino | HeLa cells | 8.7 | Topoisomerase II inhibition |
Q. What computational approaches are used to predict the bioactivity and ADME properties of derivatives?
Methodological Answer:
- DFT Calculations : Optimize geometries (B3LYP/6-311+G(d,p)) to assess stability and reactive sites. HOMO-LUMO gaps < 4 eV suggest redox activity .
- Molecular Docking : Screen against targets (e.g., fungal enzymes, cancer receptors) using Glide or AutoDock. Pose clustering identifies high-affinity conformers .
- ADME Prediction : SwissADME or ADMETLab2.0 evaluate logP (optimal 2–3), bioavailability (≥0.55), and CYP450 metabolism risks. Thiol derivatives often show moderate hepatic toxicity .
Q. How can researchers assess the stability of this compound under various pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., thiol oxidation to disulfides at pH > 8) .
- pH-Dependent Stability : Use buffers (pH 1–13) and track decomposition kinetics. Thiol groups are prone to oxidation at neutral-to-alkaline pH, requiring antioxidants (e.g., BHT) in formulations .
Q. When encountering discrepancies in reported biological activities of derivatives, what experimental and computational strategies can elucidate structure-activity relationships?
Methodological Answer:
- Meta-Analysis : Compare bioactivity datasets (e.g., MIC values, IC50) across studies. Use clustering algorithms to group compounds by substituent patterns .
- QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA, Random Forest) to correlate descriptors (logP, polar surface area) with activity. Validate with leave-one-out cross-validation (R² > 0.7) .
- Crystallography : Resolve X-ray structures of protein-ligand complexes to identify critical binding interactions (e.g., hydrogen bonds with triazole N-atoms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
